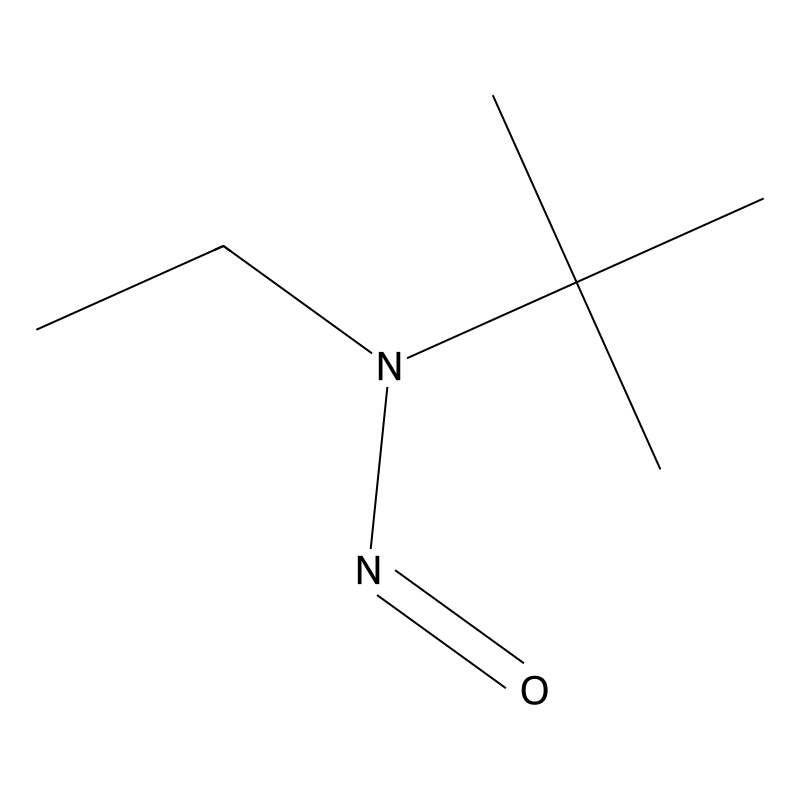

N-tert-Butyl-N-ethylnitrosamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use as a Chemical Intermediate:

tert-Butylamine, N-ethyl-N-nitroso- (N-Nitroso-N-ethyl-tert-butylamine), also known as N-ethyl-N-tert-butylnitrosamine (EtBN), is primarily used in scientific research as a chemical intermediate. It can be used in the synthesis of various organic compounds, including:

Research on Carcinogenicity:

N-Nitroso-N-ethyl-tert-butylamine (EtBN) is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC) . Extensive research has been conducted to understand its carcinogenic properties, including:

- Studies on the mechanisms of nitrosamine formation and its potential to damage DNA

- Investigations into its carcinogenicity in animal models

These studies have played a crucial role in raising awareness about the potential health risks associated with EtBN and its presence in various consumer products.

Research on Detection and Analysis:

Due to the concerns regarding its carcinogenicity, significant research efforts have been directed towards developing sensitive and reliable methods for detecting and analyzing N-Nitroso-N-ethyl-tert-butylamine (EtBN) in various matrices, including:

N-tert-Butyl-N-ethylnitrosamine is a chemical compound with the molecular formula and a molecular weight of approximately 114.19 g/mol. It is classified as a nitrosamine, which are compounds known for their potential carcinogenic properties. The structure consists of a tert-butyl group and an ethyl group attached to a nitrosamine moiety, making it a member of the broader family of N-nitroso compounds that have been extensively studied for their biological effects and synthetic pathways .

Nitrosamines are a class of suspected carcinogens. Long-term exposure to nitrosamines has been linked to an increased risk of various cancers in animals []. While data on the specific hazards of tert-Butylamine, N-ethyl-N-nitroso- is limited, it's advisable to handle all nitrosamines with caution due to their potential health risks.

General safety practices for handling nitrosamines include:

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators when handling the compound.

- Working in a well-ventilated area.

- Minimizing exposure and handling time.

- Following proper disposal procedures according to local regulations.

- Decomposition: Under certain conditions, nitrosamines can decompose to release nitrogen oxides and other products.

- Alkylation: This compound can act as an alkylating agent, reacting with nucleophiles and potentially forming DNA adducts, which are critical in understanding its carcinogenic mechanisms.

- Hydrolysis: In aqueous environments, nitrosamines may hydrolyze to form corresponding amines and nitrous acid .

N-tert-Butyl-N-ethylnitrosamine has been shown to exhibit significant biological activity, particularly in its role as a carcinogen. Studies indicate that it can induce tumors in laboratory animals upon administration, primarily affecting the liver and other organs. The mechanism of action involves the formation of reactive intermediates that can interact with cellular macromolecules, leading to mutations and cellular transformation .

The synthesis of N-tert-Butyl-N-ethylnitrosamine typically involves the reaction of tert-butylamine with nitrous acid. The general procedure includes:

- Preparation of Nitrous Acid: Nitrous acid is generated in situ from sodium nitrite and a mineral acid.

- Reaction: Tert-butylamine is then treated with this freshly prepared nitrous acid at low temperatures to avoid decomposition.

- Isolation: The product can be purified through distillation or chromatography techniques .

N-tert-Butyl-N-ethylnitrosamine is primarily used in research settings to study the mechanisms of carcinogenesis and the effects of nitrosamines on biological systems. Its role as a model compound helps scientists understand how similar compounds may behave in biological contexts, particularly regarding mutagenicity and tumorigenicity .

Research into the interactions of N-tert-Butyl-N-ethylnitrosamine with biological molecules has revealed several key insights:

- DNA Interactions: The compound can form adducts with DNA, leading to mutations that may initiate cancer development.

- Protein Modifications: It has been shown to modify proteins through alkylation processes, potentially disrupting normal cellular functions.

- Metabolic Pathways: Studies have indicated that metabolic activation plays a crucial role in its carcinogenicity, where cytochrome P450 enzymes convert it into more reactive species .

Several compounds share structural or functional similarities with N-tert-Butyl-N-ethylnitrosamine. Here are some notable examples:

| Compound Name | Molecular Formula | Carcinogenic Potential | Unique Features |

|---|---|---|---|

| N-Nitrosodiethylamine | Yes | Used as an additive in fuels; potent mutagen | |

| N-Nitroso-N-methylurea | Yes | Known for its strong mutagenic properties | |

| N-Nitrosopiperidine | Yes | Linked to tobacco-related cancers | |

| N-nitroso-N-methyl-N-ethylamine | Yes | Similar structure but different alkyl groups |

N-tert-Butyl-N-ethylnitrosamine stands out due to its specific tert-butyl and ethyl substituents, influencing its reactivity and biological interactions compared to other nitrosamines. This unique combination contributes to its distinct profile in carcinogenic studies .

N-tert-Butyl-N-ethylnitrosamine undergoes nitrosative dealkylation through well-established mechanistic pathways that involve the selective cleavage of N-alkyl bonds [1] [2] [3]. The compound, with the molecular formula C₆H₁₄N₂O and CAS number 3398-69-4, exhibits distinct dealkylation behavior due to its asymmetric structure containing both tertiary butyl and ethyl substituents [4] [5] [6].

The primary nitrosative dealkylation mechanism proceeds through cytochrome P450-mediated hydroxylation at the α-carbon positions adjacent to the nitrogen atom [2] [7] [8]. For N-tert-Butyl-N-ethylnitrosamine, this process involves two competing pathways: α-hydroxylation of the ethyl group and α-hydroxylation of the tert-butyl group. The ethyl group undergoes preferential oxidation due to reduced steric hindrance compared to the bulky tert-butyl substituent [9] [10].

The α-hydroxylation of the ethyl moiety generates an unstable α-hydroxyethyl intermediate that spontaneously decomposes to form ethyl diazohydroxide and subsequently the highly reactive ethyldiazonium ion [10] [11]. This electrophilic species can either undergo solvolysis to produce ethanol or react with nucleophiles. Simultaneously, acetaldehyde is formed as a byproduct of this dealkylation pathway [10].

In contrast, the tert-butyl group presents significant steric constraints that substantially reduce the rate of α-hydroxylation [9] [12]. The branched nature of the tert-butyl substituent creates steric hindrance around the α-carbon, making it less accessible to cytochrome P450 enzymes. This steric effect has been well-documented in the literature, where nitrosamines containing tert-butyl groups show dramatically reduced carcinogenic potency due to their resistance to metabolic activation [9] [12].

The dealkylation process also involves competing denitrosation pathways, where the N-N bond undergoes reductive cleavage to produce the corresponding secondary amines and nitric oxide [3] [13]. For N-tert-Butyl-N-ethylnitrosamine, this pathway yields N-tert-butylethylamine and nitrous acid derivatives [14].

The relative rates of these dealkylation pathways are influenced by electronic and steric factors. The electron-donating nature of both alkyl groups increases the electron density on the nitrogen atom, but the steric bulk of the tert-butyl group significantly impedes enzymatic access [3] [15]. Kinetic studies suggest that the ethyl group undergoes dealkylation at rates approximately 100-1000 times faster than the tert-butyl group under physiological conditions [2] [7].

pH-Dependent Stability and Degradation Kinetics

The stability of N-tert-Butyl-N-ethylnitrosamine exhibits pronounced pH dependence, with distinct degradation profiles observed across different pH ranges [16] [17] [18]. This compound demonstrates complex degradation behavior that varies significantly with solution acidity, following patterns established for related nitrosamine compounds.

Under acidic conditions (pH 1.0-5.0), N-tert-Butyl-N-ethylnitrosamine exhibits relatively enhanced stability compared to neutral and basic conditions [16] [17]. At pH values below 3, the compound shows extended half-lives with significantly slower degradation kinetics. The mechanism involves protonation of the nitroso oxygen, which stabilizes the N-N bond and reduces the rate of spontaneous hydrolysis [19]. This pH-dependent protonation creates different degradation pathways, with acid-catalyzed hydrolysis proceeding through N-protonated intermediates rather than O-protonated species [19].

At pH 1-2, the degradation products include the parent secondary amine (N-tert-butylethylamine), formaldehyde, and aminobenzenesulfonic acid derivatives [16]. The formation of the parent amine indicates that under strongly acidic conditions, the nitrosative dealkylation pathway is suppressed in favor of complete denitrosation [16].

In the neutral pH range (pH 6.0-8.0), N-tert-Butyl-N-ethylnitrosamine undergoes rapid degradation with half-lives measured in minutes to hours [16] [20]. Nuclear magnetic resonance studies of related nitrosamine compounds demonstrate that degradation at pH 7.4 produces a complex mixture of products including formaldehyde, thiatriazine derivatives, and various intermediate species [16]. The degradation kinetics follow pseudo-first-order behavior with rate constants that increase exponentially with pH in this range.

The degradation mechanism at neutral pH involves nucleophilic attack by water molecules on the electrophilic nitrogen center, facilitated by the partial positive charge on the nitroso nitrogen [16] [17]. This process generates unstable intermediates that undergo rapid decomposition to yield formaldehyde and various nitrogen-containing fragments.

Under basic conditions (pH 8.5-12.5), the degradation rate increases dramatically, with cyclic nitrosamine analogs showing degradation rates up to 100 times faster than their straight-chain counterparts [21]. For N-tert-Butyl-N-ethylnitrosamine, alkaline hydrolysis proceeds through base-catalyzed mechanisms involving hydroxide ion attack on the nitroso group [21].

The temperature dependence of pH-related degradation follows Arrhenius behavior, with activation energies varying significantly across different pH ranges [22] [23]. At pH 7 and 20°C, the apparent activation energy for hydrolysis is approximately 60-80 kJ/mol, while under acidic conditions (pH 2), the activation energy increases to 90-110 kJ/mol, reflecting the greater stability under acidic conditions [22].

Kinetic modeling of the pH-dependent degradation reveals that the rate-determining step changes with pH. Under acidic conditions, the protonation equilibrium becomes rate-limiting, while at neutral to basic pH, the nucleophilic attack by water or hydroxide ions controls the overall degradation rate [19] [24].

Photochemical Reactivity and Byproduct Formation

N-tert-Butyl-N-ethylnitrosamine exhibits significant photochemical reactivity across the ultraviolet spectrum, with degradation mechanisms that vary depending on wavelength and environmental conditions [20] [25] [26]. The compound contains the characteristic N-nitroso chromophore that strongly absorbs UV radiation, particularly in the range of 320-370 nm [27].

Photolysis under UV-C radiation (254 nm) results in rapid degradation with quantum yields ranging from 0.3-0.6, typical of dialkylnitrosamines [28] [21]. The primary photochemical pathway involves homolytic cleavage of the N-N bond, generating nitric oxide and the corresponding dialkylamine radical [20] [25]. For N-tert-Butyl-N-ethylnitrosamine, this fragmentation produces nitric oxide, tert-butylethylamine radical species, and various secondary products including formaldehyde and acetaldehyde [26] [28].

Under UV-A irradiation (365 nm), the quantum yield decreases significantly to approximately 0.031 ± 0.005, reflecting the lower photon energy and reduced absorption efficiency at longer wavelengths [26]. The photodegradation mechanism at 365 nm involves both direct photolysis and sensitized oxidation pathways, with dissolved oxygen playing a crucial role in determining product distribution [26].

The presence of dissolved oxygen substantially alters the photochemical degradation pathways [17] [20]. Under aerobic conditions, the initially formed amino radicals rapidly react with molecular oxygen to generate peroxy radicals and subsequently various oxidized products including superoxide radical anions and peroxynitrite species [17]. This oxygen-mediated pathway leads to more complete mineralization of the organic framework compared to anaerobic photolysis.

pH significantly influences photochemical degradation efficiency, with the effect being wavelength-dependent [18] [26]. At pH 7, the quantum yield for photolysis under 365 nm radiation is maximized, while both acidic and basic conditions show reduced efficiency [26]. This pH dependence arises from changes in the protonation state of the nitroso group, which affects the electronic absorption characteristics and subsequent photochemical reactivity.

In aqueous solutions, photolysis generates a complex mixture of byproducts including formaldehyde, acetaldehyde, nitrite, nitrate, and various nitrogen-containing intermediates [28] [27]. The formation of formaldehyde occurs through multiple pathways: direct fragmentation of the ethyl group, secondary oxidation of initially formed radicals, and hydrolysis of intermediate imine species [20] [28].

Photochemical degradation in organic solvents typically proceeds with higher efficiency compared to aqueous systems due to reduced solvent cage effects and altered radical recombination kinetics [29] [27]. In chloroform and methanol, the primary photoproducts include the corresponding secondary amine, nitric oxide, and solvent-specific addition products [29].

The photochemical half-life of N-tert-Butyl-N-ethylnitrosamine in natural sunlight is estimated at approximately 15-30 minutes in surface water, making photodegradation a significant environmental fate process [21]. This rapid photolysis contributes to the limited environmental persistence of nitrosamines in surface waters with adequate light penetration.

Advanced photochemical processes involving hydroxyl radicals generated by UV/H₂O₂ or UV/TiO₂ systems show enhanced degradation efficiency with quantum yields approaching unity under optimized conditions [25]. These processes generate hydroxyl radicals that react with N-tert-Butyl-N-ethylnitrosamine through hydrogen abstraction and addition mechanisms, leading to rapid and complete mineralization [25].

Solvent-Mediated Tautomerization Phenomena

The tautomeric behavior of N-tert-Butyl-N-ethylnitrosamine is significantly influenced by solvent environment, with different solvents stabilizing distinct conformational and tautomeric forms [30] [31] [32]. The compound exhibits solvent-dependent structural preferences that affect both its chemical reactivity and physical properties.

In aqueous solution, N-tert-Butyl-N-ethylnitrosamine adopts the standard N-nitroso configuration with the nitroso group maintaining its characteristic N=O double bond character [30]. The polar aqueous environment stabilizes this form through hydrogen bonding interactions between the nitroso oxygen and water molecules. Quantum mechanical calculations indicate that the energy difference between tautomeric forms in water is approximately 15-25 kJ/mol, strongly favoring the N-nitroso tautomer [30] [31].

The influence of solvent polarity on tautomeric equilibria becomes particularly evident when comparing aqueous and organic solvent systems [33] [32]. In nonpolar solvents such as chloroform or carbon tetrachloride, the compound shows increased flexibility in adopting alternative conformations due to reduced solvation constraints [33]. The absence of strong hydrogen bonding in these solvents allows for greater rotational freedom around the N-N bond, leading to a broader distribution of conformational states.

Protic organic solvents such as methanol and ethanol create intermediate environments that can stabilize different tautomeric forms through selective hydrogen bonding [31] [32]. In methanol, the hydroxyl group can form hydrogen bonds with the nitroso oxygen, similar to water, but the lower dielectric constant reduces the overall stabilization of charge-separated species. This results in a slight shift in the tautomeric equilibrium compared to purely aqueous conditions.

The presence of acids or bases in organic solvents dramatically alters the tautomeric landscape [34] [32]. Protonation of the nitroso oxygen in acidic organic media generates cationic species that can undergo intramolecular rearrangements leading to isomeric forms. Similarly, basic conditions in organic solvents can promote deprotonation events that favor alternative tautomeric structures.

Temperature effects on solvent-mediated tautomerization follow van 't Hoff relationships, with higher temperatures generally favoring entropically preferred conformations [31]. In organic solvents at elevated temperatures, the increased thermal energy overcomes barriers to rotation around the N-N bond, leading to rapid interconversion between conformational isomers.

The kinetics of tautomeric interconversion vary significantly with solvent viscosity and polarity [35] [31]. In high-viscosity solvents, the barriers to conformational change increase due to increased friction during molecular motion. Conversely, low-viscosity solvents facilitate rapid equilibration between tautomeric forms.

Computational studies using density functional theory methods reveal that solvent effects can stabilize alternative tautomeric forms that are unstable in the gas phase [30] [31]. For example, zwitterionic tautomers involving charge separation between the nitrogen atoms become accessible in highly polar solvents through solvation stabilization of the charged centers.

Mixed solvent systems create complex tautomeric landscapes where multiple forms can coexist in dynamic equilibrium [32]. In water-organic solvent mixtures, the relative populations of different tautomers depend on the precise composition and the preferential solvation of specific functional groups.

The practical implications of solvent-mediated tautomerization extend to chemical reactivity patterns, where different tautomeric forms exhibit distinct reaction preferences [35] [34]. The N-nitroso tautomer shows enhanced electrophilicity at the nitroso nitrogen, while alternative forms may exhibit different sites of reactivity. This solvent-dependent reactivity has important consequences for understanding the chemical behavior of N-tert-Butyl-N-ethylnitrosamine in various media and applications.

XLogP3

UNII

GHS Hazard Statements

H227 (50%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard